molecular formula C6H10ClN3O B3007654 5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride CAS No. 41773-19-7

5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride

Cat. No.: B3007654
CAS No.: 41773-19-7
M. Wt: 175.62
InChI Key: WJYPWOMOVWYZTQ-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride (CAS 41773-19-7) is a pyridazinone derivative characterized by a dimethylamino group at the 5-position and a hydrochloride salt. It is commercially available with a purity of 95–97% and is used as a synthetic intermediate in organic chemistry and pharmaceutical research .

Properties

IUPAC Name

4-(dimethylamino)-1H-pyridazin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-9(2)5-3-6(10)8-7-4-5;/h3-4H,1-2H3,(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYPWOMOVWYZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=O)NN=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride typically involves the reaction of 2-diethoxyphosphoryl-4-oxoalkanoates with hydrazines to form intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones. This intermediate is then subjected to a Horner-Wadsworth-Emmons olefination with aldehydes to yield the desired pyridazinone compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinones .

Scientific Research Applications

Cardiovascular Agents

Pyridazinone derivatives, including 5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride, have been investigated for their potential as cardiotonic agents . Research indicates that these compounds can enhance cardiac contractility and provide protective effects against ischemic damage. For instance, derivatives have shown promise in improving heart function in animal models of heart failure .

Anti-inflammatory and Analgesic Properties

The compound has been studied for its anti-inflammatory and analgesic properties. In vitro studies have demonstrated that pyridazinones can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This inhibition suggests potential applications in treating conditions like arthritis and other inflammatory diseases .

Antitumor Activity

Recent studies have highlighted the cytotoxic effects of pyridazinone derivatives against various cancer cell lines, including triple-negative breast cancer (TNBC). The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to target proteins involved in inflammation and cancer progression. These studies reveal that the compound can effectively bind to COX-2 and other relevant targets, suggesting a mechanism for its therapeutic effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyridazinone derivatives has been extensively studied to optimize their biological activity. Modifications at various positions on the pyridazinone ring have led to the identification of more potent analogs with improved efficacy against specific targets .

Case Studies

StudyObjectiveFindings
Evaluate cardiotonic effectsDemonstrated enhanced cardiac contractility in animal models.
Assess anti-inflammatory activityInhibition of COX-2 with significant reduction in inflammation markers.
Investigate antitumor effectsInduced apoptosis in TNBC cell lines with IC50 values indicating potency.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The dimethylamino group in 5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride distinguishes it from related pyridazinones. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Substituents Key Functional Features Melting Point (°C)
5-(Dimethylamino)pyridazin-3(2H)-one HCl 41773-19-7 Dimethylamino (electron-donating), HCl Enhanced water solubility due to hydrochloride salt Not reported
5-Chloro-6-phenylpyridazin-3(2H)-one - Chloro, phenyl Lipophilic; electron-withdrawing chloro group 231–232
5-(Trifluoromethyl)pyridazin-3(2H)-one 62980-03-4 Trifluoromethyl Strong electron-withdrawing group Not reported
4-Chloro-5-hydroxypyridazin-3(2H)-one 933-76-6 Chloro, hydroxyl Polar due to hydroxyl; reactive for substitution Not reported
Key Observations :
  • Electronic Effects: The dimethylamino group is electron-donating, increasing the electron density of the pyridazinone ring. In contrast, chloro and trifluoromethyl groups (e.g., in 5-chloro-6-phenylpyridazin-3(2H)-one) are electron-withdrawing, altering reactivity in electrophilic substitutions .
  • Solubility : The hydrochloride salt of the target compound improves water solubility compared to neutral analogs like 5-chloro-6-phenylpyridazin-3(2H)-one, which requires dioxane for recrystallization .

Biological Activity

5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride is a chemical compound that has garnered attention for its unique biological activities. With the molecular formula C6H10ClN3OC_6H_{10}ClN_3O and a molecular weight of 175.62 g/mol, this compound is characterized by the presence of a dimethylamino group attached to a pyridazinone structure, which is known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has been identified as a potential inhibitor of phosphodiesterases (PDEs), enzymes that play a critical role in cellular signaling by hydrolyzing cyclic nucleotides such as cAMP and cGMP. Inhibition of these enzymes can lead to increased levels of these second messengers, which are vital for various physiological processes .
  • Antiparasitic Properties : Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antiparasitic activity. For instance, studies have demonstrated efficacy against protozoal parasites such as Giardia lamblia and Trypanosoma brucei, highlighting its potential as a therapeutic agent in treating parasitic infections .

Pharmacological Effects

This compound has shown several pharmacological effects:

  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties, demonstrating effectiveness against various strains of bacteria, including Pseudomonas aeruginosa and other Gram-negative bacteria .
  • Cytotoxicity : Studies have assessed the cytotoxic effects of this compound on human cell lines, indicating a selective toxicity profile that could be beneficial in designing targeted therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyridazinone core or the dimethylamino substituent can significantly influence its pharmacological properties. For example, variations in the substituents on the aromatic ring can enhance enzyme binding affinity or alter selectivity towards specific biological targets .

Table of Biological Activities

Activity Target Effect Reference
Enzyme InhibitionPhosphodiesterases (PDEs)Increased cAMP levels
AntiparasiticGiardia lambliaSignificant reduction in viability
AntimicrobialPseudomonas aeruginosaInhibition of bacterial growth
CytotoxicityMRC-5 human cellsSelective toxicity observed

Case Study: Antiparasitic Efficacy

In a study focused on antiparasitic activity, this compound was tested against Giardia lamblia. The results indicated that the compound exhibited low IC50 values, suggesting potent activity against the parasite. This finding supports further exploration into its use as an antiparasitic agent in clinical settings .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via recrystallization (e.g., dioxane for pyridazinones) .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. To address:

High-resolution techniques : Use 13C^{13}\text{C}-NMR and 2D NMR (COSY, HSQC) to assign signals unambiguously .

X-ray crystallography : Confirm the solid-state structure and tautomeric form (e.g., lactam vs. lactim) .

Database cross-referencing : Compare data with PubChem or Reaxys entries, noting solvent and concentration differences .

Reproduce conditions : Replicate spectral acquisition parameters (e.g., DMSO-d6 vs. CDCl3) from conflicting studies .

Basic: What characterization techniques are essential for validating the purity and structure of this compound?

Methodological Answer:

  • Elemental analysis : Confirm C, H, N, Cl content (±0.3% theoretical) .
  • HPLC : Assess purity (>98%) using C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .
  • FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1680 cm1^{-1}, N-H bend at ~3300 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns via HRMS .

Advanced: How does the hydrochloride salt form influence the compound’s solubility and bioactivity compared to the free base?

Methodological Answer:

  • Solubility : The hydrochloride salt enhances aqueous solubility due to ionic interactions, critical for in vitro assays. Test solubility in PBS (pH 7.4) vs. simulated gastric fluid .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) to compare degradation pathways (e.g., hydrolysis) between salt and free base .
  • Bioactivity : Perform comparative pharmacokinetic studies (e.g., plasma half-life in rodent models) to evaluate salt effects on bioavailability .

Basic: What are common impurities encountered during synthesis, and how are they controlled?

Methodological Answer:

  • By-products : Unreacted intermediates (e.g., dichlorofuranone) or over-alkylated derivatives.
  • Control strategies :
    • Use preparative TLC or column chromatography with petroleum ether/ethyl acetate (1:1) to isolate the target compound .
    • Employ EP/BP pharmacopeial standards (e.g., Impurity B or C) as references during HPLC method development .

Advanced: What strategies optimize reaction yield and selectivity for N-alkylation steps in pyridazinone derivatives?

Methodological Answer:

  • Solvent optimization : Replace acetone with DMF or THF to enhance nucleophilicity .
  • Catalysis : Screen phase-transfer catalysts (e.g., TBAB) to improve alkyl halide reactivity .
  • Temperature gradients : Perform reactions under microwave irradiation (50–100°C) to reduce side products .
  • DOE (Design of Experiments) : Use factorial designs to evaluate interactions between equivalents of base, solvent polarity, and reaction time .

Basic: How is the compound’s stability assessed under different storage conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
  • Storage recommendations : Store in airtight containers at 2–8°C, desiccated, to prevent hydrolysis of the hydrochloride salt .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.